molecular formula C25H26ClNO4 B11208165 Diethyl 4-(3-chlorophenyl)-1-(3,5-dimethylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-chlorophenyl)-1-(3,5-dimethylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11208165
M. Wt: 439.9 g/mol
InChI Key: XYRNTBUYHINJOH-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(3-CHLOROPHENYL)-1-(3,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a synthetic organic compound belonging to the dihydropyridine class. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The unique structure of this compound, featuring both ethyl and methyl substitutions along with a chlorophenyl group, suggests potential for various chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(3-CHLOROPHENYL)-1-(3,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. A common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as temperature control, solvent recycling, and catalyst reuse, is crucial for cost-effective and environmentally friendly production. Advanced techniques like microwave-assisted synthesis or flow chemistry may also be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(3-CHLOROPHENYL)-1-(3,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion to pyridine derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group (if present) to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-substituted dihydropyridines.

Scientific Research Applications

3,5-DIETHYL 4-(3-CHLOROPHENYL)-1-(3,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a calcium channel blocker, affecting cellular calcium ion flow.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, such as hypertension and angina.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(3-CHLOROPHENYL)-1-(3,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in cell membranes. By blocking these channels, the compound can reduce calcium ion influx, leading to vasodilation and decreased blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle relaxation.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar therapeutic applications.

    Felodipine: Known for its high vascular selectivity and use in managing hypertension.

Uniqueness

3,5-DIETHYL 4-(3-CHLOROPHENYL)-1-(3,5-DIMETHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridines. The presence of both ethyl and methyl groups, along with a chlorophenyl moiety, can influence its binding affinity and selectivity for calcium channels.

Properties

Molecular Formula

C25H26ClNO4

Molecular Weight

439.9 g/mol

IUPAC Name

diethyl 4-(3-chlorophenyl)-1-(3,5-dimethylphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H26ClNO4/c1-5-30-24(28)21-14-27(20-11-16(3)10-17(4)12-20)15-22(25(29)31-6-2)23(21)18-8-7-9-19(26)13-18/h7-15,23H,5-6H2,1-4H3

InChI Key

XYRNTBUYHINJOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)Cl)C(=O)OCC)C3=CC(=CC(=C3)C)C

Origin of Product

United States

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